7-(Methoxymethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Methoxymethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a compound that belongs to the class of quinoline derivatives. It is characterized by the presence of a methoxymethoxy group and a dioxaborolan group attached to the quinoline ring.
Preparation Methods
The synthesis of 7-(Methoxymethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the reaction of a quinoline derivative with a boronic ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Chemical Reactions Analysis
7-(Methoxymethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline derivative. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Coupling Reactions: The dioxaborolan group allows for Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Scientific Research Applications
7-(Methoxymethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions.
Materials Science: This compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Medicinal Chemistry: Researchers investigate its potential as a pharmacophore in the design of new drugs, particularly those targeting the central nervous system.
Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 7-(Methoxymethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is primarily related to its ability to participate in various chemical reactions. The dioxaborolan group facilitates coupling reactions, while the quinoline ring can interact with biological targets, such as enzymes and receptors. The methoxymethoxy group can enhance the compound’s solubility and stability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar compounds to 7-(Methoxymethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline include:
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound also contains a dioxaborolan group and is used in similar coupling reactions.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: This compound is used in the synthesis of organic semiconductors and has similar electronic properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications .
Properties
Molecular Formula |
C17H22BNO4 |
---|---|
Molecular Weight |
315.2 g/mol |
IUPAC Name |
7-(methoxymethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
InChI |
InChI=1S/C17H22BNO4/c1-16(2)17(3,4)23-18(22-16)13-9-12-7-6-8-19-14(12)10-15(13)21-11-20-5/h6-10H,11H2,1-5H3 |
InChI Key |
MXRXMVPRQRPBNX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2OCOC)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.